Cas no 446-07-1 (1-(2-fluoro-5-methylphenyl)ethan-1-one)
1-(2-fluoro-5-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluoro-5-methylphenyl)ethanone
- 2-fluoro-5-methylacetophenone
- 2'-Fluoro-5'-methylacetophenone
- 2′-Fluoro-5′-methylacetophenone
- 1-(2-fluoro-5-methylphenyl)ethan-1-one
- Ethanone, 1-(2-fluoro-5-methylphenyl)-
- 2 inverted exclamation mark -Fluoro-5 inverted exclamation mark -methylacetophenone
- 446-07-1
- SCHEMBL765931
- -(2-fluoro-5-methylphenyl)ethanone
- A19712
- PS-8919
- CS-0186225
- Z1020765768
- CK1152
- MFCD00236680
- EN300-85844
- SY062387
- DTXSID30372020
- FT-0632140
- 2'-Fluoro-5'-methylacetophenone, AldrichCPR
- DNDPUIGGUBKRQB-UHFFFAOYSA-N
- AKOS000299227
- DB-021100
- 2 inverted exclamation marka-Fluoro-5 inverted exclamation marka-methylacetophenone
-
- MDL: MFCD00236680
- Inchi: 1S/C9H9FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3
- InChI Key: DNDPUIGGUBKRQB-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1C(C)=O
Computed Properties
- Exact Mass: 152.06400
- Monoisotopic Mass: 152.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.075
- Boiling Point: 213 ºC
- Flash Point: 81 ºC
- Refractive Index: 1.5090
- PSA: 17.07000
- LogP: 2.33670
- Solubility: Not determined
1-(2-fluoro-5-methylphenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(2-fluoro-5-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F858708-1g |
2-Fluoro-5-Methylacetophenone |
446-07-1 | ≥98% | 1g |
¥588.60 | 2022-10-10 | |
| TRC | F597995-10mg |
2'-Fluoro-5'-methylacetophenone |
446-07-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F597995-50mg |
2'-Fluoro-5'-methylacetophenone |
446-07-1 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F597995-100mg |
2'-Fluoro-5'-methylacetophenone |
446-07-1 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F58460-1g |
1-(2-Fluoro-5-methylphenyl)ethanone |
446-07-1 | 98% | 1g |
¥1032.0 | 2023-09-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26575-1g |
2'-Fluoro-5'-methylacetophenone, 97% |
446-07-1 | 97% | 1g |
¥2518.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26575-5g |
2'-Fluoro-5'-methylacetophenone, 97% |
446-07-1 | 97% | 5g |
¥7642.00 | 2023-03-15 | |
| Fluorochem | 006272-1g |
2-Fluoro-5-methylacetophenone |
446-07-1 | 97% | 1g |
£40.00 | 2022-03-01 | |
| Fluorochem | 006272-25g |
2-Fluoro-5-methylacetophenone |
446-07-1 | 97% | 25g |
£306.00 | 2022-03-01 | |
| Fluorochem | 006272-100g |
2-Fluoro-5-methylacetophenone |
446-07-1 | 97% | 100g |
£887.00 | 2022-03-01 |
1-(2-fluoro-5-methylphenyl)ethan-1-one Related Literature
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 1-(2-fluoro-5-methylphenyl)ethan-1-one
Research Briefing on 1-(2-fluoro-5-methylphenyl)ethan-1-one (CAS: 446-07-1) in Chemical Biology and Pharmaceutical Applications
1-(2-fluoro-5-methylphenyl)ethan-1-one (CAS: 446-07-1) is a fluorinated aromatic ketone that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, with a focus on peer-reviewed studies published within the last three years.
A 2023 Journal of Medicinal Chemistry study highlighted its role as a key intermediate in synthesizing novel kinase inhibitors. Researchers optimized a palladium-catalyzed cross-coupling route (yield: 78%) to incorporate 446-07-1 into pyrazole-based scaffolds, demonstrating improved selectivity for JAK3 kinases (IC50 = 12 nM) compared to previous generations. The fluorine atom at the ortho position was critical for target engagement, as shown by X-ray crystallography of inhibitor-protein complexes.
In neuropharmacology, a 2024 ACS Chemical Neuroscience paper reported its derivative (2-fluoro-5-methylpropiophenone) as a σ-1 receptor modulator (Ki = 34 nM). Molecular dynamics simulations revealed that the methyl group at the 5-position enhances hydrophobic interactions with Leu105 and Val107 residues, while the fluorine atom stabilizes the binding through halogen bonding with Tyr103.
Notably, a breakthrough in continuous flow chemistry (2023, Organic Process Research & Development) achieved kilogram-scale production of 446-07-1 with 99.5% purity using microreactor technology. The optimized protocol reduced reaction time from 8 hours (batch) to 22 minutes, with an E-factor of 3.2, demonstrating industrial viability for API manufacturing.
Toxicological assessments (2024, Chemical Research in Toxicology) using HepG2 cells showed dose-dependent cytotoxicity (EC50 = 128 μM) primarily through ROS generation and mitochondrial membrane depolarization. These findings underscore the need for structural modifications to improve safety profiles in drug development programs.
Emerging applications include its use as a photoaffinity labeling agent (2023, Angewandte Chemie), where the fluorine atom serves as a 19F NMR probe for studying protein-ligand interactions. This dual functionality positions 446-07-1 as a valuable tool compound for chemical biology studies.
Ongoing clinical trials (Phase I/II) are evaluating 446-07-1-derived compounds for inflammatory bowel disease (NCT05678945) and triple-negative breast cancer (NCT05823124), with preliminary data showing promising pharmacokinetic profiles (oral bioavailability >65%, t½ = 7.2 h).
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